molecular formula C12H15BrN2O4 B3173652 Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate CAS No. 948594-79-4

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate

Cat. No.: B3173652
CAS No.: 948594-79-4
M. Wt: 331.16 g/mol
InChI Key: ATYNGAOEFUBJIW-UHFFFAOYSA-N
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Description

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate (CAS: 948594-79-4, Molecular Formula: C₁₃H₁₇BrN₂O₄) is a malonate ester derivative featuring a tert-butyl group and a methyl ester at the malonate core, with a 5-bromopyrimidin-2-yl substituent at the central carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and asymmetric synthesis due to its reactive bromopyrimidine moiety and sterically hindered tert-butyl group . Its high purity (95%) and commercial availability make it a valuable building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-(5-bromopyrimidin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)8(10(16)18-4)9-14-5-7(13)6-15-9/h5-6,8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYNGAOEFUBJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.

    Formation of Malonate Derivative: The 5-bromopyrimidine is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding malonate derivative.

    Introduction of Tert-butyl and Methyl Groups: The malonate derivative is further reacted with tert-butyl bromide and methyl iodide in the presence of a strong base like sodium hydride to introduce the tert-butyl and methyl groups, respectively.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 5-bromopyrimidin-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.

    Hydrolysis: The ester groups in tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the ester groups, leading to various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Major Products:

    Substituted Pyrimidines: Products from nucleophilic substitution reactions.

    Carboxylic Acids: Products from hydrolysis of ester groups.

    Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate has been utilized in the synthesis of novel compounds with potential therapeutic effects. Its bromopyrimidine moiety is particularly significant, as pyrimidines are known for their biological activities, including antiviral and anticancer properties.

Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create new pyrido[1,2-a]indole malonates, which are recognized for their medicinal properties. For instance, the synthesis of such compounds involves using this compound as a precursor, leading to various derivatives with enhanced biological activity .

CompoundYield (%)Biological Activity
Pyrido[1,2-a]indole derivative73Anticancer
Another derivative68Antiviral

Antiparasitic Activity

The compound has also been investigated for its potential antiparasitic properties. Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The modification of the malonate structure can lead to improved solubility and bioavailability, crucial for drug development against parasitic infections .

Synthetic Methodologies

The synthesis of this compound involves several steps, often utilizing advanced methodologies to optimize yields and purity. The compound can be synthesized via the reaction of malonic acid derivatives with bromopyrimidine under specific conditions.

Reaction Conditions

Key parameters influencing the synthesis include:

  • Solvent Choice : The use of polar aprotic solvents can enhance reaction efficiency.
  • Temperature Control : Ambient temperatures have been found to yield better results compared to elevated temperatures.
ParameterOptimal Condition
SolventTHF or MeCN
TemperatureRoom temperature
YieldUp to 73%

Development of Anticancer Agents

A study focused on the modification of pyrimidine derivatives highlighted the importance of this compound in creating effective anticancer agents. By altering the side chains and functional groups on the pyrimidine ring, researchers were able to enhance cytotoxicity against various cancer cell lines .

Antiviral Research

In another case study, researchers explored its application in developing antiviral agents targeting specific viral pathways. The incorporation of the bromopyrimidine structure was critical in achieving desired pharmacological profiles .

Mechanism of Action

The mechanism of action of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate depends on its specific application. In drug development, its effects are mediated through interactions with biological targets such as enzymes, receptors, or nucleic acids. The bromopyrimidine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate, it is compared to structurally related malonate and pyrimidine derivatives. Key differences in substituents, reactivity, and applications are highlighted below.

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound 948594-79-4 C₁₃H₁₇BrN₂O₄ 345.19 tert-butyl, methyl ester, 5-Br-pyrimidine Cross-coupling reactions, asymmetric synthesis
Diethyl 2-(pyrimidin-2-yl)malonate 164296-40-6 C₁₁H₁₄N₂O₄ 238.24 Ethyl esters, pyrimidine Less steric hindrance; prone to hydrolysis
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate 1114830-16-8 C₁₁H₁₅BrN₂O₂ 287.16 Acetate backbone, 5-Br-pyrimidine Limited reactivity in malonate-specific reactions (e.g., cyclopropanation)
Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate 1447607-69-3 C₁₀H₁₁BrN₂O₂ 271.11 Cyclopropane ring, methyl ester Enhanced ring strain; unique reactivity in ring-opening reactions

Conformational and Electronic Properties

Semiempirical molecular orbital (MO) studies on malonate derivatives reveal that substituents significantly influence molecular geometry and electronic distribution :

  • The tert-butyl group induces a perpendicular orientation of the pyrimidine ring relative to the malonate plane, optimizing π-π stacking in coordination complexes.
  • In contrast, smaller substituents (e.g., ethyl or methyl) allow greater conformational flexibility, which can reduce ion-selectivity in metal-binding applications .

Ion-Selectivity and Metal Coordination

Bispyrenyl malonates with bulky substituents, such as naphthalenylmethyl groups, exhibit enhanced Cu²⁺ ion-selectivity due to restricted dihedral angles between aromatic rings .

Biological Activity

Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate (CAS No. 948594-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10BrN1O4\text{C}_8\text{H}_{10}\text{Br}\text{N}_1\text{O}_4

This compound features a brominated pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom in the pyrimidine ring can influence the compound's binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related brominated pyrimidines have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity.

Anticancer Potential

Compounds containing pyrimidine derivatives have been extensively studied for their anticancer properties. The brominated variant may enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Activity Target Reference
This compoundAntimicrobialVarious bacteria
Related brominated pyrimidinesAnticancerTumor cells

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that certain pyrimidine derivatives inhibit Mycobacterium tuberculosis growth. While specific data on this compound is limited, its structural similarities suggest potential effectiveness against mycobacterial infections .
  • Structure-Activity Relationship (SAR) : Research into SAR for related compounds indicates that modifications in the pyrimidine structure can significantly influence biological activity. The introduction of electron-withdrawing groups like bromine can enhance potency by increasing lipophilicity and improving membrane permeability .
  • In Vitro Studies : Preliminary in vitro assays have shown that similar compounds exhibit significant inhibition of cancer cell proliferation, suggesting that this compound may also demonstrate comparable effects .

Toxicological Profile

While specific toxicological data for this compound are not extensively documented, related compounds have been noted for skin and eye irritation potential . Caution should be exercised during handling due to these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate
Reactant of Route 2
Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.